

"using 2-Pentanoylfuran as a flavoring agent"

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Compound of Interest

Compound Name: 2-Pentanoylfuran

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An In-Depth Guide to the Application of **2-Pentanoylfuran** as a Flavoring Agent

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, food scientists, and pharmaceutical development professionals on the application of **2-Pentanoylfuran** as a potent and versatile flavoring agent. **2-Pentanoylfuran**, also known as 2-Valeryl-furan, is a furan derivative recognized for its distinctive sensory characteristics that can enhance a wide array of products. This guide covers its chemical identity, sensory profile, regulatory status, and safety considerations. Furthermore, it offers detailed, field-proven protocols for its evaluation, incorporation into various matrices, and analytical quantification, ensuring both efficacy and compliance. The methodologies are presented with a focus on the underlying scientific principles to empower users to not only replicate but also adapt these protocols for novel applications.

Introduction to 2-Pentanoylfuran

2-Pentanoylfuran ($C_9H_{12}O_2$) is an aromatic ketone and a member of the furan chemical class, which is widely utilized in the flavor industry.^[1] Its chemical structure, featuring a furan ring substituted with a pentanoyl group, is responsible for its characteristic aroma and flavor profile. While it has been reported in nature in plants such as *Polygala senega*, its primary source for commercial use is through chemical synthesis.^[1] As a flavoring agent, it is valued for its ability to impart specific notes that can create or enhance complex flavor profiles in both food and

pharmaceutical products. This guide serves as a technical resource for the effective and safe utilization of this compound.

Compound Profile: Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a flavoring agent is fundamental to its successful application. These properties influence its solubility, volatility, and stability within a given matrix.

Property	Value	Reference
IUPAC Name	1-(furan-2-yl)pentan-1-one	[1]
Synonyms	2-Valeryl furan, Butyl 2-furyl ketone	[1][2]
CAS Number	3194-17-0	[1][2]
Molecular Formula	C ₉ H ₁₂ O ₂	[1]
Molecular Weight	152.19 g/mol	[1]
Physical State	Colorless liquid	[1]
Boiling Point	101.0 °C @ 10.00 mm Hg	[1]
Density	1.009 - 1.015 g/cm ³	[1]
Refractive Index	1.486 - 1.492	[1]
Solubility	Slightly soluble in water	[1]

Sensory Profile and Organoleptic Characteristics

The primary value of **2-Pentanoylfuran** lies in its unique sensory attributes. A detailed organoleptic evaluation is crucial for its effective application.

- Aroma: The compound is consistently described as having a sweet, caramel-like aroma.[1] Some assessors also note a caramellic character.[3]

- **Flavor:** The flavor profile is predominantly fruity.^[1] This fruity character, combined with its sweet aromatic background, makes it suitable for a wide range of applications where a sweet, cooked fruit, or caramel note is desired.

The interplay between its aroma and flavor makes **2-Pentanoylfuran** a versatile ingredient. For instance, in baked goods, it can enhance brown, toasted notes, while in fruit-flavored beverages, it can add a layer of ripe, jam-like complexity.

Regulatory Status and Safety Profile

Navigating the regulatory landscape is a critical aspect of product development. **2-Pentanoylfuran** has been evaluated by major international regulatory and safety bodies.

- **FEMA GRAS™:** The Flavor and Extract Manufacturers Association (FEMA) has designated **2-Pentanoylfuran** as "Generally Recognized as Safe" (GRAS), assigning it FEMA number 4192.^{[1][3][4]}
- **JECFA Evaluation:** The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this substance, assigning it JECFA number 1509.^{[1][2][4]} In its 2018 evaluation, JECFA concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".^[1]
- **FDA Status:** It is recognized by the U.S. Food and Drug Administration (FDA) as a flavoring agent or adjuvant.^{[1][5]}

Safety Considerations: While JECFA has established its safety for use as a flavoring agent, standard laboratory safety practices are paramount. GHS classification data indicates that **2-Pentanoylfuran** may cause skin and eye irritation in its concentrated form.^[1] Therefore, appropriate personal protective equipment (PPE), such as gloves and safety glasses, should be worn when handling the neat material. It is important to distinguish **2-Pentanoylfuran** from other furan derivatives, as toxicological profiles can vary significantly within a chemical class. JECFA's safety evaluation specifically addresses the use of this compound at the low levels typical for flavoring agents.^[1]

Applications in Food & Pharmaceutical Formulations

The utility of **2-Pentanoylfuran** spans a diverse range of product categories due to its pleasant sensory profile and efficacy at low concentrations.

Food and Beverage Applications

This flavoring agent is particularly effective in heat-processed foods where its caramel and fruity notes can complement flavors developed through Maillard reactions and caramelization.

Product Category	Typical Usage Levels (ppm)	Intended Technical Effect
Baked Goods	10 - 25	Enhances toasted notes, adds fruity depth.
Breakfast Cereals	5 - 25	Complements grain flavors, adds a sweet, fruity character.
Dairy Products (e.g., Cheese)	7 - 35	Adds complexity and fruity undertones.
Snack Foods	10 - 25	Provides a savory, slightly sweet, and complex note.
Confectionery & Juices	10 - 25	Boosts fruit flavors, adds a rich, jam-like quality.
Soups, Sauces, Oils & Fats	5 - 25	Introduces subtle sweet and savory background notes.

(Source: The Good Scents Company[3])

Pharmaceutical Applications

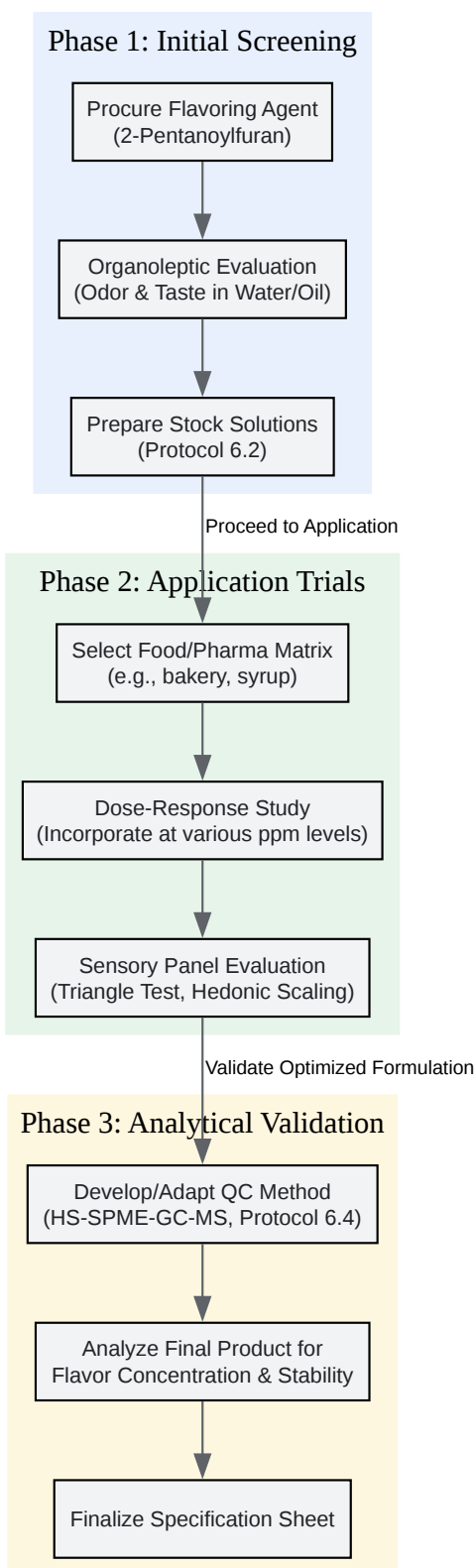
In drug development, patient compliance is often hindered by the unpleasant taste of active pharmaceutical ingredients (APIs). Flavoring agents like **2-Pentanoylfuran** can be instrumental in taste-masking. Its sweet and fruity profile is effective in oral dosage forms such as syrups, chewable tablets, and oral suspensions, helping to obscure bitter or metallic off-notes of APIs. The causality here is sensory distraction and flavor overlay, where the pleasant characteristics of the flavoring agent dominate the sensory perception, making the product more palatable.

Experimental Protocols and Methodologies

The following protocols provide a systematic approach to working with **2-Pentanoylfuran**, from initial sensory evaluation to final product analysis.

Workflow for Flavoring Agent Evaluation

The following diagram outlines a logical workflow for the assessment and implementation of a new flavoring agent within a research and development framework.



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Caption: Workflow for Flavoring Agent Evaluation.

Protocol: Preparation of Stock Solutions

Rationale: Working with concentrated flavoring agents is impractical and can lead to dosing errors. Preparing a stock solution allows for accurate and reproducible incorporation into test matrices. The choice of solvent is critical; it must be miscible with the final product and organoleptically neutral at the final concentration.

Materials:

- **2-Pentanoylfuran** (neat)
- Propylene Glycol (PG) or Ethanol (95%), food-grade
- Volumetric flasks (10 mL, 100 mL)
- Calibrated pipettes
- Analytical balance

Procedure:

- Prepare a 1% (w/v) Primary Stock Solution:
 1. Tare a clean, dry 10 mL volumetric flask on an analytical balance.
 2. Carefully add 100 mg of **2-Pentanoylfuran** directly into the flask. Record the exact weight.
 3. Add approximately 5 mL of the chosen solvent (PG or ethanol).
 4. Stopper the flask and sonicate or vortex until the **2-Pentanoylfuran** is fully dissolved.
 5. Bring the flask to the 10 mL mark with the solvent. Invert several times to ensure homogeneity. This solution contains 10,000 ppm of the flavoring agent.
- Prepare a 0.1% (w/v) Secondary Stock Solution:
 1. Pipette 10 mL of the 1% primary stock solution into a 100 mL volumetric flask.
 2. Dilute to the mark with the same solvent.

3. This solution contains 1,000 ppm of the flavoring agent and is suitable for most benchtop application trials.

Protocol: Incorporation into a Bakery Model System

Rationale: This protocol provides a standardized method for evaluating the performance of **2-Pentanoylfuran** in a heat-processed food system. A simple cookie dough is used as the matrix. The flavor is added late in the mixing process to minimize volatile loss before baking.

Materials:

- Standard sugar cookie dough ingredients (flour, sugar, butter, eggs)
- 0.1% stock solution of **2-Pentanoylfuran** (from Protocol 6.2)
- Planetary mixer
- Baking sheets, oven

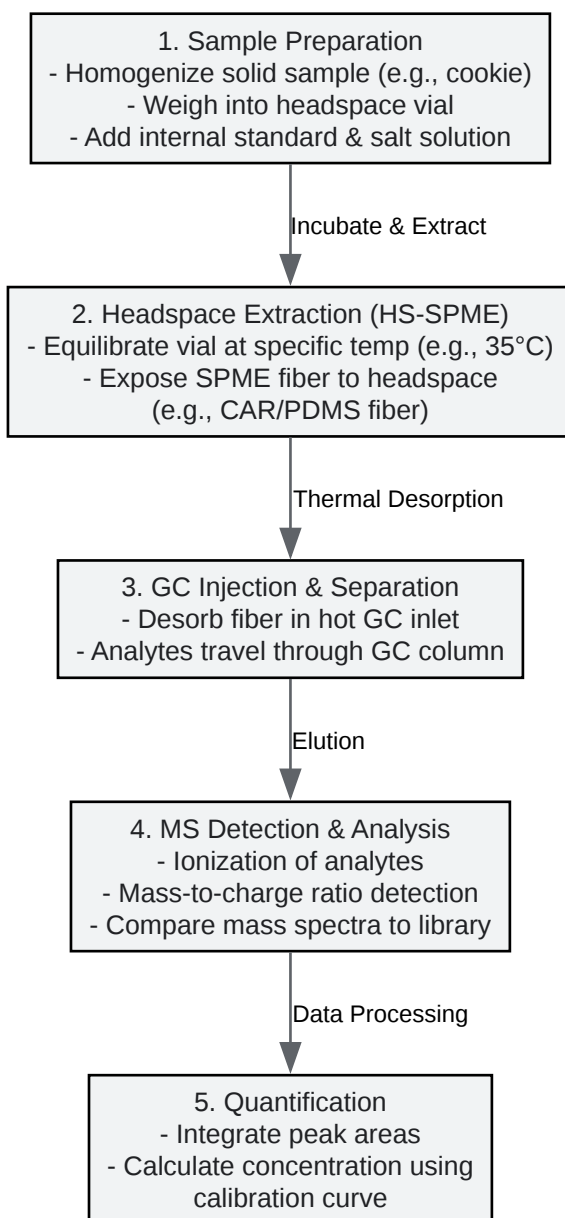
Procedure:

- Prepare a Control Batch: Prepare the cookie dough according to a standard recipe.
- Prepare Test Batches:
 - For a target concentration of 10 ppm in the final product, you will add 1 g of the 0.1% (1,000 ppm) stock solution per 100 g of cookie dough.
 - Prepare the cookie dough. In the final stage of mixing, add the calculated amount of the flavor stock solution and mix for an additional 1-2 minutes until evenly distributed.
 - Prepare several test batches with varying concentrations (e.g., 5 ppm, 15 ppm, 25 ppm) to determine the optimal level.
- Baking: Portion the dough and bake all batches (control and test) under identical conditions (temperature and time).

- Evaluation: Allow the cookies to cool completely in a controlled environment. Conduct sensory analysis after 24 hours to allow the flavor to equilibrate within the matrix. Compare the test batches to the control to assess the impact of the flavoring agent.

Protocol: Quantification by Headspace Solid-Phase Microextraction GC-MS (HS-SPME-GC-MS)

Rationale: This analytical protocol is essential for quality control, stability studies, and regulatory compliance. HS-SPME is an ideal extraction technique for volatile compounds like **2-Pentanoylfuran** in complex food matrices, as it is solvent-free and minimizes matrix interference. Gas Chromatography-Mass Spectrometry (GC-MS) provides both separation and confident identification.^{[6][7]}



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Caption: Analytical Workflow for **2-Pentanoylfuran**.

Materials:

- Gas Chromatograph with a Mass Spectrometric detector (GC-MS)
- SPME autosampler and fibers (e.g., Carboxen/Polydimethylsiloxane - CAR/PDMS)
- 20 mL headspace vials with septa caps

- Saturated NaCl solution
- Internal standard (e.g., deuterated furan compound, if available)

Procedure (Generalized):

- Sample Preparation:
 1. Homogenize the food sample (e.g., grind the cookies from Protocol 6.3).
 2. Weigh 1 g of the homogenized sample into a 20 mL headspace vial.
 3. Add a known amount of internal standard.
 4. Add 5-9 mL of saturated NaCl solution. The salt increases the vapor pressure of the analytes, improving extraction efficiency.
- HS-SPME Extraction:
 1. Seal the vial and place it in the autosampler tray.
 2. Equilibrate the sample at a controlled temperature (e.g., 35°C) for 15 minutes.[\[6\]](#)
 3. Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 15-20 minutes) to adsorb the volatile compounds.[\[6\]](#)[\[8\]](#)
- GC-MS Analysis:
 1. The fiber is automatically retracted and injected into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the GC column.
 2. The compounds are separated based on their boiling points and interaction with the column's stationary phase.
 3. The eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification.

- Quantification:

1. Identify the peak for **2-Pentanoylfuran** based on its retention time and mass spectrum.
2. Quantify the compound by comparing its peak area to that of the internal standard and referencing a previously generated calibration curve.

Conclusion

2-Pentanoylfuran is a valuable and regulatorily approved flavoring agent with a desirable sweet, caramel, and fruity sensory profile. Its efficacy at parts-per-million levels makes it a cost-effective solution for enhancing the flavor of a wide variety of food products, from baked goods to beverages, and for improving the palatability of pharmaceutical formulations. The protocols and data presented in this guide provide a robust framework for scientists to confidently evaluate and apply **2-Pentanoylfuran** in their product development pipelines, ensuring a systematic, safe, and effective approach to flavor innovation.

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